

Part 1: Molecular Architecture & Stereochemical Context[1]

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Compound of Interest

Compound Name: 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Cat. No.: B13594176

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The thermodynamic behavior of PED is governed by its ability to form intermolecular hydrogen bonds and the packing efficiency of its crystal lattice.

- Stereocenters: C1 position (benzylic carbon).[1]
- Enantiomers: ()-(-)-1-Phenyl-1,2-ethanediol and ()-(+)-1-Phenyl-1,2-ethanediol.[1]
- Key Distinction: The physical properties of the enantiomers (melting point, solubility in achiral solvents) are identical to each other but distinct from the racemate.[1][2]

Implication for Separation: The relationship between the melting point of the racemate () and the enantiomer () dictates the resolution strategy.[1]

- If

(typically by $>20^{\circ}\text{C}$), the system is likely a Conglomerate (resolvable by direct crystallization).
[1]

- If

, the system forms a Racemic Compound (requires diastereomeric resolution or kinetic resolution).[1]

Current Data Status for PED: Experimental data indicates that PED forms a Racemic Compound.[1]

- (

) [1]

- (

) [1]

- Note: The close proximity of these melting points requires precise Differential Scanning Calorimetry (DSC) for confirmation.[1]

Part 2: Solid-State Characterization Protocols[1]

To validate the solid-state nature of your specific PED samples, the following self-validating workflow is required.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for determining the enthalpy of fusion (

) and melting temperatures.[1]

Protocol:

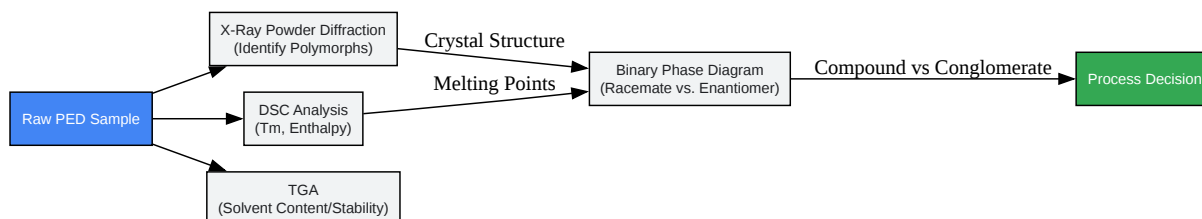
- Calibration: Calibrate heat flow and temperature using Indium () and Zinc () standards.

- Sample Prep: Weigh 2–5 mg of dried PED powder into an aluminum pan. Crimp non-hermetically to allow pressure release if volatiles are present (though PED is stable).[1]
- Ramp: Heat from _____ to _____ at a rate of _____ under a nitrogen purge (_____).
- Analysis: Integrate the endothermic peak to find the onset temperature (_____) and peak area (_____).

Data Interpretation Table:

Property	()-PED / ()-PED	()-PED (Racemate)	Significance
Melting Point (_____)			Higher in racemate suggests a stable compound lattice.[1]
Enthalpy of Fusion (_____)			Used to calculate ideal solubility curves. [1]
Entropy of Fusion (_____)			Indicates disorder change upon melting. [1]

Characterization Workflow Diagram



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Caption: Workflow for establishing the thermodynamic baseline of chiral PED samples.

Part 3: Phase Equilibria & Solubility

Designing a crystallization process requires accurate solubility data. The solubility of PED generally follows an endothermic profile (solubility increases with temperature).[1]

Solubility Measurement Protocol (Laser Monitoring)

This method is superior to visual inspection for reproducibility.[1]

- Setup: Jacketed glass vessel () with overhead stirring ().
- Solvent: Add known mass of solvent (e.g., Ethanol, Water, or Ethyl Acetate).
- Addition: Add excess PED solid until saturation is visible.
- Equilibration: Maintain temperature for 4 hours.
- Sampling:

- Stop stirring and let settle for 30 mins.
- Withdraw supernatant using a pre-heated syringe filter ().^[1]
- Weigh the supernatant, evaporate solvent, and weigh the residue (Gravimetric).^[1]
- Alternative: Use an in-situ FBRM or turbidity probe to detect the dissolution point (clear point) during slow heating.^[1]

Thermodynamic Modeling

Experimental solubility data (

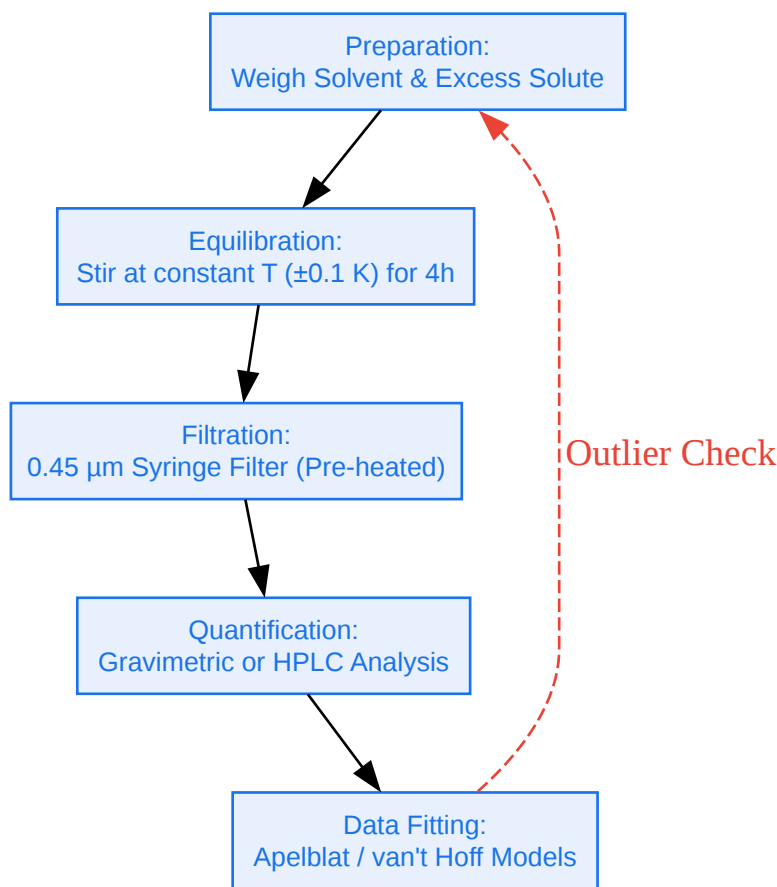
) should be correlated using the Modified Apelblat Equation, which is highly accurate for PED in polar solvents.^[1] ^[1]

- : Mole fraction solubility.^[3]^[4]
- : Absolute temperature (K).^[1]^[4]
- : Empirical parameters derived from regression.

Significance:

- Parameter B: Related to the enthalpy of solution.^[4] A negative (common) confirms the endothermic nature.^[1]
- Parameter C: Accounts for the temperature dependence of the heat capacity.

Solubility Workflow Diagram



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Caption: Step-by-step protocol for generating solubility curves required for crystallization design.

Part 4: Implications for Process Engineering

The thermodynamic data gathered above directly informs the drug development pipeline.

Solvent Selection

Based on polarity and hydrogen bonding capability:

- High Solubility: Ethanol, Methanol (Protic solvents interact well with the diol hydroxyls).
- Medium Solubility: Ethyl Acetate, Acetone.
- Low Solubility: Chloroform, Toluene (Non-polar).[1]

- Recommendation: Use Ethanol/Water mixtures for crystallization.[1] The addition of water acts as an anti-solvent to drive yield while maintaining a benign safety profile.

Resolution Strategy

Since PED forms a racemic compound (or a system with very close melting points behaving as such):

- Direct Crystallization: Not feasible for separating the racemate into pure enantiomers directly.
- Preferred Route:
 - Biocatalytic Kinetic Resolution: Use lipases or epoxide hydrolases to selectively hydrolyze styrene oxide to (

)-PED or (

)-PED.[1]
 - Diastereomeric Salt Formation: React racemic PED with a chiral acid (though esterification is required first) or use chiral chromatography for polishing.[1]

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